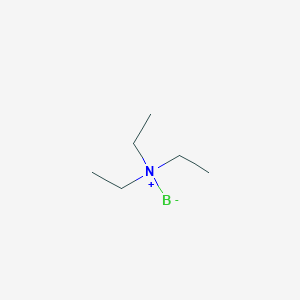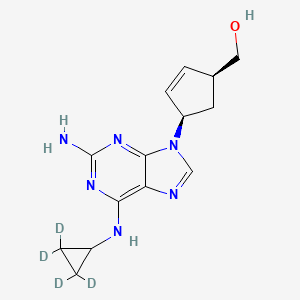![molecular formula C6H3ClIN3 B1148652 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine CAS No. 1357946-98-5](/img/structure/B1148652.png)
7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazolopyridine derivatives, including compounds similar to 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine, often involves multi-step chemical reactions starting from basic heterocyclic frameworks. Techniques such as condensation reactions, halogenation, and cyclization are commonly employed. For instance, the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported using starting materials like 2-chloronicotinic acid through processes including reduction, oxidation, oximation, and cyclization, achieving yields up to 67.21% (Huang Bin & Zha Zhenglin, 2011).
Molecular Structure Analysis
The molecular structure of pyrazolopyridine derivatives is characterized by the presence of nitrogen atoms in the ring structure, which significantly influences their chemical behavior. X-ray diffractometry and spectroscopic techniques are often used to confirm the structural configurations of these compounds. For example, in a study, X-ray diffractometry confirmed the proposed structure of a 1H-pyrazolo[3,4-b]pyridine derivative (Fátima C Teixeira et al., 2013).
Scientific Research Applications
Synthesis and Chemical Transformations
7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is used as a precursor in various chemical reactions. For example, Vilkauskaitė et al. (2011) demonstrated its use in Sonogashira-type cross-coupling reactions to produce 5-alkynyl-1H-pyrazole-4-carbaldehydes, which can be further processed into 1-phenylpyrazolo[4,3-c]pyridines (Vilkauskaitė, Šačkus, & Holzer, 2011).
Antiproliferative Activity
Research by Razmienė et al. (2021) focused on synthesizing 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, which demonstrated antiproliferative activity against various cancer cell lines. These compounds were found to induce cell death and possess properties that might be useful in cancer treatment (Razmienė et al., 2021).
Biomedical Applications
Donaire-Arias et al. (2022) reviewed the biomedical applications of pyrazolo[3,4-b]pyridines, a group to which 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine belongs. They discussed the synthetic methods and the diversity of these compounds, highlighting their potential in various biomedical fields (Donaire-Arias et al., 2022).
Safety and Hazards
properties
IUPAC Name |
7-chloro-3-iodo-2H-pyrazolo[4,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-4-2-9-1-3-5(4)10-11-6(3)8/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQSGTVPYYFSFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=C2C=N1)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501268024 |
Source


|
| Record name | 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501268024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine | |
CAS RN |
1357946-98-5 |
Source


|
| Record name | 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501268024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148576.png)



![6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148587.png)